# Spectroscopic Profile of 2-Methyl-3-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-nitroaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-3-nitroaniline** (CAS No: 603-83-8), a chemical intermediate of interest in pharmaceutical and chemical research.[1][2][3] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a structured format for easy reference by researchers, scientists, and professionals in drug development.

# **Chemical Structure and Properties**

- IUPAC Name: 2-Methyl-3-nitroaniline
- Synonyms: 2-Amino-6-nitrotoluene, 3-Nitro-o-toluidine
- Molecular Formula: C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>[1][2][3][4]
- Molecular Weight: 152.15 g/mol [1][2][3][4]
- Appearance: Yellow to greenish-yellow crystalline powder.[3]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

### <sup>1</sup>H NMR Data



The ¹H NMR spectrum of **2-Methyl-3-nitroaniline** reveals the presence of distinct protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.07	t	8.0	1H	Ar-H
6.93	d	7.9	1H	Ar-H
6.88	d	8.0	1H	Ar-H
5.54	S	2H	-NH <sub>2</sub>	_
2.07	S	3H	-CH₃	

Data obtained in DMSO-d<sub>6</sub> at 400 MHz.[5]

# <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
151.98	Ar-C
149.07	Ar-C
127.13	Ar-C
117.89	Ar-C
113.97	Ar-C
111.00	Ar-C
12.88	-CH₃

Data obtained in DMSO-d<sub>6</sub> at 100 MHz.[5]



# **NMR Experimental Protocol**

Sample Preparation: A dilute solution of **2-Methyl-3-nitroaniline** was prepared by dissolving the sample in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz NMR spectrometer.

#### Data Acquisition:

- For ¹H NMR, the spectral width and acquisition time were optimized to ensure proper resolution of all proton signals.
- For <sup>13</sup>C NMR, a proton-decoupled spectrum was obtained to simplify the spectrum to single lines for each unique carbon atom.
- The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



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NMR Experimental Workflow

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

## **IR Absorption Data**

The IR spectrum of **2-Methyl-3-nitroaniline** shows characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3485	Strong	N-H Stretch (asymmetric)
3375	Strong	N-H Stretch (symmetric)
1620	Strong	N-H Bend
1580	Strong	C=C Stretch (aromatic)
1520	Strong	N-O Stretch (asymmetric)
1340	Strong	N-O Stretch (symmetric)
780	Strong	C-H Bend (aromatic)

Data is representative of a KBr pellet or nujol mull preparation.[6] The gas-phase IR spectrum is also available through the NIST WebBook.[7]

# **IR Experimental Protocol**

#### Sample Preparation:

- KBr Pellet Method: A small amount of **2-Methyl-3-nitroaniline** was intimately mixed with dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.
- Nujol Mull Method: A small amount of the solid sample was ground with a few drops of Nujol (mineral oil) to form a paste, which was then pressed between two salt plates.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

#### Data Acquisition:

- A background spectrum of the KBr pellet or salt plates was recorded first.
- The sample was then placed in the beam path, and the sample spectrum was acquired.
- The final spectrum is presented as a plot of transmittance versus wavenumber (cm<sup>-1</sup>).





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IR Spectroscopy Experimental Workflow

# Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

# **Mass Spectrometry Data**

The electron ionization mass spectrum of **2-Methyl-3-nitroaniline** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
152	100	[M] <sup>+</sup> (Molecular Ion)
136	20	[M-O] <sup>+</sup>
122	30	[M-NO] <sup>+</sup>
106	80	[M-NO <sub>2</sub> ] <sup>+</sup>
77	95	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Data obtained via electron ionization (EI).[4][8]

# **Mass Spectrometry Experimental Protocol**

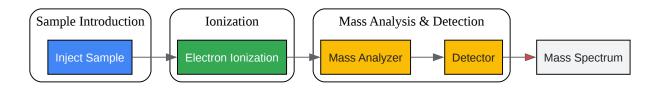
Sample Introduction: The sample was introduced into the ion source, typically after passing through a gas chromatograph (GC-MS) for separation from any impurities.



Ionization: Electron Ionization (EI) was used, where the sample molecules were bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

Detection: The separated ions were detected, and their abundance was recorded to generate a mass spectrum.



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Mass Spectrometry Experimental Workflow

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